1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one
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Overview
Description
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique xanthene core structure, which is often associated with fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the xanthene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to be used as a marker in various biological assays. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: A related compound used in similar applications.
Eosin: A xanthene dye with applications in histology and microscopy.
Uniqueness
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-EN-1-YL)-9H-xanthen-9-one is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other xanthene derivatives. This uniqueness can be leveraged in specialized applications where other compounds may not be suitable.
Biological Activity
1,3,5-Trihydroxy-4-(2-hydroxy-3-methylbut-3-en-1-yl)-9H-xanthen-9-one, a xanthone derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes multiple hydroxyl groups and an enyl substituent, which may contribute to its reactivity and interactions with biological systems.
- Molecular Formula : C18H16O6
- Molecular Weight : 328.3 g/mol
- CAS Number : 679802-93-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and nucleic acids. Its unique xanthene core allows it to exhibit fluorescent properties, making it useful in various biological assays. The compound can influence cellular processes through mechanisms such as:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways involved in cell growth and apoptosis.
Antioxidant Activity
Research indicates that xanthone derivatives, including this compound, possess significant antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. This activity is crucial for protecting cells against oxidative damage related to aging and various diseases .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, which is often linked to oxidative stress. By inhibiting inflammatory pathways, it may contribute to overall health benefits and the prevention of chronic diseases .
Cytotoxicity and Anticancer Potential
Several studies have explored the cytotoxic effects of xanthone derivatives on cancer cells. For instance:
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against murine leukemia P-388 cells, with IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | P-388 | < 10 |
Other Xanthone Derivatives | Various | Varies |
Neuroprotective Effects
Some derivatives of xanthones have exhibited neuroprotective properties by mitigating oxidative damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Applications in Research and Industry
The unique properties of this compound make it valuable in several fields:
- Analytical Chemistry : Used as a fluorescent probe for various assays.
- Biological Research : Employed in cellular studies due to its ability to label specific cellular components.
- Pharmaceuticals : Potential development of therapeutic agents targeting oxidative stress-related diseases.
Properties
CAS No. |
679802-93-8 |
---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-(2-hydroxy-3-methylbut-3-enyl)xanthen-9-one |
InChI |
InChI=1S/C18H16O6/c1-8(2)12(20)6-10-13(21)7-14(22)15-16(23)9-4-3-5-11(19)17(9)24-18(10)15/h3-5,7,12,19-22H,1,6H2,2H3 |
InChI Key |
TYXACYABPVAUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O |
Origin of Product |
United States |
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